molecular formula C17H24NOP B12057219 8-(Di-tert-butylphosphinooxy)quinoline CAS No. 1100332-44-2

8-(Di-tert-butylphosphinooxy)quinoline

Cat. No.: B12057219
CAS No.: 1100332-44-2
M. Wt: 289.35 g/mol
InChI Key: YQGSMFFFCCUOHT-UHFFFAOYSA-N
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Description

8-(Di-tert-butylphosphinooxy)quinoline is a specialized ligand used to form highly active palladium complexes for cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is fundamental in chemical synthesis for forming carbon-carbon bonds between aryl halides and boronic acids, a key step in constructing complex molecules for pharmaceutical, agrochemical, and materials science research . The ligand's structure, which combines a quinoline moiety with a bulky di-tert-butylphosphino group, is designed to create a highly efficient electron-rich palladium catalyst. Such catalysts are crucial for enhancing reaction rates, allowing for milder reaction conditions, and improving substrate tolerance . Research into this compound falls within the broader investigation of powerful palladium catalysts containing electron-rich and often bulky ligands, which are recognized for their significant impact on the efficiency of synthetic transformations . The development and application of this class of ligands, including [PdCl₂{this compound)}], represent an active area of research for chemists developing novel synthetic methodologies . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1100332-44-2

Molecular Formula

C17H24NOP

Molecular Weight

289.35 g/mol

IUPAC Name

ditert-butyl(quinolin-8-yloxy)phosphane

InChI

InChI=1S/C17H24NOP/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14/h7-12H,1-6H3

InChI Key

YQGSMFFFCCUOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Biological Activity

8-(Di-tert-butylphosphinooxy)quinoline (DTBPQ) is a quinoline derivative with significant potential in catalysis and biological applications. Its unique structure, characterized by the presence of a bulky di-tert-butylphosphinooxy group, enhances its reactivity and selectivity in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. This article provides a comprehensive overview of the biological activities associated with DTBPQ, including its role as a catalyst and its pharmacological properties.

DTBPQ is synthesized through the reaction of quinoline derivatives with di-tert-butylphosphine oxide. The resulting compound exhibits strong coordination properties with metals, particularly palladium, forming stable complexes that are effective in catalyzing various organic transformations.

Table 1: Synthesis Overview of DTBPQ

StepReactantsConditionsProduct
1Quinoline + Di-tert-butylphosphine oxideSolvent A, HeatDTBPQ

Catalytic Activity

DTBPQ has been extensively studied as a ligand in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling. Its steric and electronic properties significantly enhance the efficiency of these reactions.

Case Studies

  • Suzuki-Miyaura Coupling : DTBPQ was utilized as a ligand in the coupling of phenylboronic acid with aryl halides. Under optimized conditions (110°C in toluene with K2CO3), turnover frequencies (TOF) reached up to 1900 h1^{-1} for challenging substrates like 4-chloroacetophenone .
  • Comparison with Other Ligands : In comparative studies, DTBPQ demonstrated superior catalytic activity compared to simpler phosphine ligands, achieving higher yields and faster reaction times .

Biological Activity

The biological activity of DTBPQ and related quinoline derivatives has garnered attention due to their diverse pharmacological properties.

Antimicrobial and Anticancer Properties

Research indicates that 8-quinolinamines, including those modified with phosphine groups like DTBPQ, exhibit potent antimicrobial and anticancer activities. For instance:

  • Antimalarial Activity : Compounds similar to DTBPQ have shown significant blood schizontocidal activity against Plasmodium species, attributed to their ability to disrupt heme metabolism in parasites .
  • Anticancer Effects : Various studies have reported that quinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Biological Activities of Quinoline Derivatives

Activity TypeCompound ExampleTarget Organism/Cell TypeIC50 Value (µM)
Antimalarial2-tert-butylprimaquineP. falciparum0.5
AnticancerDTBPQHeLa cells10
AntimicrobialVarious 8-quinolinaminesStaphylococcus aureus5

The mechanisms underlying the biological activities of DTBPQ involve:

  • Heme Interaction : Similar compounds have been shown to inhibit beta-hematin formation, leading to increased heme toxicity in malaria parasites .
  • Cellular Uptake : The lipophilicity imparted by the tert-butyl groups enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.

Scientific Research Applications

Catalytic Applications

Palladium Complexes
8-(Di-tert-butylphosphinooxy)quinoline is primarily utilized as a ligand in palladium complexes for various coupling reactions. These palladium complexes have shown significant efficacy in:

  • Buchwald-Hartwig Cross Coupling Reaction : This reaction is pivotal for the formation of carbon-nitrogen bonds, crucial in synthesizing pharmaceuticals and agrochemicals .
  • Heck Reaction : This reaction facilitates the coupling of alkenes with aryl halides, allowing for the construction of complex organic molecules .
  • Hiyama Coupling : In this reaction, organosilicon compounds are coupled with aryl halides, showcasing the versatility of this compound in diverse synthetic pathways .

Medicinal Chemistry

Biological Activity
The quinoline scaffold, including derivatives like this compound, has been associated with various biological activities:

  • Antiviral Agents : Compounds derived from quinolines have demonstrated antiviral properties against several viruses, including HIV and Zika virus. For example, Elvitegravir, a quinoline-4-one derivative, inhibits HIV integrase, showcasing the potential of quinoline derivatives in antiviral drug development .
  • Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Research indicates that modifications to the quinoline structure can enhance its cytotoxic effects against cancer cells .

Case Study 1: Palladium Complex Synthesis

A study reported the synthesis of palladium complexes using this compound as a ligand. The resulting complexes were characterized and evaluated for their catalytic activity in cross-coupling reactions. The findings indicated high yields and selectivity, emphasizing the compound's utility in synthetic organic chemistry .

Case Study 2: Antiviral Activity

In another investigation, several quinoline derivatives were tested for their antiviral efficacy against HIV. The study highlighted that compounds containing the quinoline scaffold exhibited significant inhibition of viral replication, suggesting potential therapeutic applications for these derivatives .

Data Tables

Application AreaSpecific UseReference
CatalysisBuchwald-Hartwig Cross Coupling
CatalysisHeck Reaction
CatalysisHiyama Coupling
Medicinal ChemistryAntiviral (HIV)
Medicinal ChemistryAnticancer Activity

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The palladium complex [PdCl₂(P-N )] demonstrates exceptional efficiency in Suzuki-Miyaura couplings between aryl halides and phenylboronic acid (Table 1) .

Substrate (Ar-X)Reaction ConditionsYield (%)Turnover Frequency (TOF, h⁻¹)
4-BromoacetophenoneToluene, K₂CO₃, 110°C>991,900
2-Bromo-1,3,5-trimethylbenzeneToluene, K₂CO₃, 110°C>99500
4-ChloroacetophenoneToluene, K₂CO₃, 110°C951,200

Key findings :

  • Catalyst loading as low as 0.02 mol% achieves full conversion of aryl bromides .

  • Electron-deficient aryl chlorides react efficiently (TOF = 1,200 h⁻¹), outperforming traditional ligands like PPh₃ .

  • Steric hindrance in substrates (e.g., 2-bromo-1,3,5-trimethylbenzene) reduces TOF but retains high yields .

Heck, Sonogashira, and Negishi Reactions

The P-N ligand also facilitates other palladium-mediated transformations (Table 2) :

Reaction TypeSubstrate ScopeNotable Features
Heck Reaction Aryl bromides, alkenesHigh regioselectivity for β-aryl products
Sonogashira Coupling Aryl halides, terminal alkynesTolerance to air and moisture
Negishi Coupling Aryl halides, organozinc reagentsCompatible with steric hindrance

Mechanistic Insight :

  • The ligand’s quinoline oxygen stabilizes palladium intermediates via chelation, while the di-tert-butylphosphine enhances electron density at the metal center .

  • DFT studies suggest that steric bulk at the tert-butyl groups prevents catalyst deactivation via dimerization .

Electronic and Steric Effects

  • Electron-rich aryl halides : Require higher temperatures (e.g., 130°C) for full conversion due to slower oxidative addition .

  • Heteroaryl substrates : Limited reactivity observed with pyridyl or thiophene derivatives, attributed to competitive coordination of heteroatoms .

Comparison with Other Ligands

LigandSuzuki-Miyaura TOF (h⁻¹)Aryl Chloride Compatibility
P-N ligand 1,900Yes
PPh₃300No
XPhos2,500Yes

Advantages of P-N ligand :

  • Operates under mild conditions (≤110°C) compared to XPhos (≥140°C) .

  • Recyclable for up to 5 cycles with minimal Pd leaching .

Synthetic Utility and Industrial Relevance

  • Gram-scale synthesis : Demonstrated for 8-phenylquinoline N-oxide (2.1 g scale, >99% yield) .

  • Pharmaceutical intermediates : Used in the preparation of PARP-1 inhibitors and PKM2 modulators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-based phosphorus ligands are widely studied for their versatility in coordination chemistry and catalysis. Below is a detailed comparison of 8-(di-tert-butylphosphinooxy)quinoline with structurally related compounds:

8-(Diphenylphosphanyl)quinoline

  • Structure: Features a phosphine (–PPh₂) group at the 8-position of quinoline.
  • Electronic and Steric Properties: The phenyl groups provide moderate steric bulk and electron-withdrawing effects compared to the tert-butyl groups in this compound.
  • Catalytic Performance: Forms stable Pd complexes but shows lower turnover frequencies (TOFs) in Suzuki–Miyaura reactions due to reduced electron-donating capacity and smaller steric profile .
  • Stability: More stable than this compound, as phosphines are generally less prone to hydrolysis than phosphinites .

Tris(8-quinolinyl)phosphite

  • Structure: A tridentate ligand with three 8-oxyquinoline units bonded to a central phosphorus atom.
  • Electronic and Steric Properties: Combines π-accepting quinoline moieties with a P(O) center, offering unique electronic tuning capabilities.
  • Catalytic Performance: Primarily used in Ru and Ir complexes for photochemical applications rather than cross-coupling catalysis. Less effective in Pd-catalyzed Suzuki reactions compared to this compound .
  • Stability: More hydrolytically stable due to the absence of reactive P–O–quinoline bonds .

7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol

  • Structure: A sulfonyl-substituted quinoline lacking phosphorus but sharing the 8-hydroxyquinoline core.
  • Applications: Used as a catechol-O-methyltransferase (COMT) inhibitor rather than a catalytic ligand. Demonstrates the versatility of quinoline derivatives in medicinal chemistry, contrasting with the catalytic focus of phosphorus-containing analogs .

Key Research Findings and Data Tables

Table 1: Structural and Catalytic Properties of Quinoline-Based Ligands

Compound Donor Atoms Steric Bulk Catalytic TOF (h⁻¹)* Stability (Air/Moisture) Key Applications
This compound P, N High 1900 Low Suzuki–Miyaura reactions
8-(Diphenylphosphanyl)quinoline P, N Moderate 500–800 Moderate General Pd catalysis
Tris(8-quinolinyl)phosphite O, N Low N/A High Photochemical systems

*TOF (Turnover Frequency) data from Suzuki–Miyaura reactions under optimized conditions (110°C, toluene, K₂CO₃).

Table 2: Influence of Substituents on Catalytic Efficiency

Aryl Halide Substrate This compound (Yield%) 8-(Diphenylphosphanyl)quinoline (Yield%)
4-Bromoacetophenone 99 85
Bromobenzene 98 70
2-Bromotoluene 95 65

Data adapted from Scrivanti et al. (2009) and Hudali et al. (1979) .

Critical Analysis of Divergent Evidence

  • Stability vs. Catalytic Activity: While this compound exhibits superior catalytic performance, its instability contrasts with more robust ligands like tris(8-quinolinyl)phosphite. This trade-off necessitates careful handling in industrial applications .

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction is typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the phosphine product. Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are employed to mitigate side reactions. A base, such as triethylamine (Et₃N), is added to scavenge HCl generated during the reaction, driving the equilibrium toward product formation.

Representative Procedure:

  • Reactants:

    • 8-Hydroxyquinoline (1.0 equiv)

    • ClP(t-Bu)₂ (1.1–1.2 equiv)

    • Et₃N (1.5 equiv)

  • Solvent: Anhydrous THF (0.2–0.5 M concentration)

  • Temperature: Room temperature (25°C) to 40°C

  • Duration: 12–24 hours

  • Workup: Filtration to remove Et₃N·HCl salts, followed by solvent evaporation and column chromatography (silica gel, hexane/ethyl acetate).

Yield: 70–85% after purification.

Mechanistic Insights

The reaction proceeds via an Sₙ2-type mechanism:

  • Deprotonation of 8-hydroxyquinoline by Et₃N generates a phenoxide ion.

  • Nucleophilic attack by the phenoxide on the electrophilic phosphorus center in ClP(t-Bu)₂.

  • Displacement of chloride, yielding 8-(di-tert-butylphosphinooxy)quinoline and Et₃N·HCl.

The steric bulk of the tert-butyl groups enhances kinetic stability, preventing undesired oligomerization or oxidation.

Alternative Synthetic Pathways

While the ClP(t-Bu)₂ route dominates literature reports, alternative strategies have been explored for specialized applications:

Phosphorylation via Phosphoramidite Intermediates

Transient phosphoramidite intermediates, generated from PCl₃ and tert-butanol, can react with 8-hydroxyquinoline under mild conditions. However, this method introduces additional steps and lower yields (50–60%).

Metal-Mediated Phosphine Transfer

Palladium complexes containing tert-butylphosphine ligands have been investigated as phosphine donors. For example, [Pd(η³-C₃H₅)(P(t-Bu)₂)] reacts with 8-hydroxyquinoline in the presence of NaBArF₄ to yield the target ligand. This method is less practical for large-scale synthesis due to the cost of palladium precursors.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Reaction
Solvent THF > DCM > ToluenePolar aprotic solvents enhance rate
Temperature 25–40°CHigher temps reduce reaction time
Base Et₃N > iPr₂NEtSteric hindrance minimizes side reactions
Molar Ratio 1:1.1 (Q-OH:PCl)Excess PCl ensures complete conversion

Exceeding 40°C promotes decomposition of the phosphine product, while insufficient base leads to incomplete deprotonation of 8-hydroxyquinoline.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and crystallographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.9–8.7 (m, quinoline H-2), 7.6–7.3 (m, aromatic protons), 1.4 (s, t-Bu groups).

  • ³¹P NMR (CDCl₃): δ 95–100 ppm, indicative of P–O bonding.

X-ray Crystallography

Crystal structures reveal a P–N chelation geometry with bond lengths of 1.65–1.68 Å (P–O) and 2.05–2.10 Å (Pd–P) in palladium complexes.

Challenges and Mitigation Strategies

  • Phosphine Oxidation:

    • Conduct reactions under strict anhydrous/inert conditions.

    • Add antioxidants (e.g., BHT) during storage.

  • Byproduct Formation:

    • Trace HCl can protonate the quinoline nitrogen; excess base mitigates this.

  • Purification Difficulties:

    • Silica gel chromatography with hexane/EtOAc (8:1) effectively separates the product from unreacted 8-hydroxyquinoline.

Industrial-Scale Considerations

While lab-scale syntheses use column chromatography, industrial production employs:

  • Crystallization: Hexane/ethyl acetate mixtures induce precipitation.

  • Distillation: High-vacuum distillation for solvent removal (bp of THF: 66°C at 760 mmHg) .

Q & A

Q. What are the synthetic routes and key characterization methods for 8-(di-tert-butylphosphinooxy)quinoline?

The ligand is synthesized by introducing di-tert-butylphosphine oxide to the 8-hydroxyquinoline scaffold. Key characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm substitution patterns and coordination geometry. X-ray crystallography can resolve steric crowding caused by tert-butyl groups, while elemental analysis validates purity .

Q. How does this compound function as a ligand in palladium-catalyzed Suzuki–Miyaura reactions?

The ligand combines steric bulk (tert-butyl groups) and π-acidity (quinoline moiety) to stabilize Pd(0) intermediates and accelerate oxidative addition/reductive elimination steps. The P–N hemilabile bond allows reversible dissociation, facilitating substrate access to the metal center. This dual functionality enhances catalytic turnover frequencies (TOFs) up to 190,000 h⁻¹ in aryl bromide couplings .

Advanced Research Questions

Q. What experimental parameters optimize catalytic efficiency in Suzuki–Miyaura reactions using this ligand?

  • Solvent : Toluene outperforms polar solvents (e.g., DMF) due to reduced ligand decomposition .
  • Base : K₂CO₃ achieves higher rates than organic bases (e.g., Et₃N), likely due to improved boronate activation .
  • Temperature : Optimal activity occurs at 110°C, where transmetallation becomes rate-limiting, minimizing electronic substrate bias. Lower temperatures (<100°C) slow oxidative addition, favoring electron-deficient aryl bromides .
SubstrateCatalyst Loading (ppm)TOF (h⁻¹)Conversion (%)Reference
4-Bromoacetophenone5190,000>99
Bromobenzene595,00093

Q. How do steric effects influence substrate scope in cross-coupling reactions?

Ortho- or bulky para-substituents (e.g., tert-butyl) reduce catalytic efficiency due to hindered oxidative addition. For example, coupling 2-bromo-1,3,5-trimethylbenzene requires 0.02 mol% catalyst for full conversion in 2 h, compared to 0.005 mol% for unhindered substrates. Steric maps derived from crystallographic data correlate substituent size with reaction rates .

Q. Why is the palladium complex of this ligand stable under aerobic conditions despite ligand oxidation susceptibility?

The Pd(II) center stabilizes the ligand against P–O bond hydrolysis and oxidation. In situ XANES studies show that Pd(0) intermediates remain π-coordinated to the quinoline nitrogen, preventing ligand degradation. However, prolonged air exposure at >100°C deactivates the catalyst via phosphine oxide formation .

Q. How does this ligand compare to traditional PPh₃ or bidentate P,P ligands in challenging couplings?

  • Aryl Chlorides : The ligand activates aryl chlorides (TOF = 1,900 h⁻¹ for 4-chloroacetophenone), unlike PPh₃, which fails due to weaker Pd–P bonding.
  • Turnover Number (TON) : TONs exceed 800,000:1 for activated bromides, outperforming P,S and P,P ligands (typical TONs < 100,000:1) .

Q. What mechanistic insights explain temperature-dependent rate-determining steps?

At 110°C, transmetallation is rate-limiting, evidenced by similar rates for electron-rich and electron-poor substrates. Below 100°C, oxidative addition dominates, causing slower rates for electron-neutral aryl bromides. Kinetic isotope effects (KIEs) and Hammett studies support this shift .

Q. How do ultra-low catalyst loadings (≤5 ppm) impact reaction scalability and side-product formation?

Loadings <10 ppm require stringent impurity control (e.g., aryl bromide purity >99.5%) to avoid catalyst poisoning. At 5 ppm, trace oxygen or moisture reduces conversions by 15–20%. Scalability studies (1–100 mmol scale) show consistent yields (>90%) with in-line purification to remove residual Pd .

Data Contradiction Analysis

Q. Why do some studies report variable TOFs for sterically hindered substrates?

Discrepancies arise from differing definitions of "complete conversion." For example, 90% conversion in 2 h (TOF = 45,000 h⁻¹) may be reported as "efficient," while stricter thresholds (≥95%) require higher loadings. Substrate purity and Pd:ligand ratio (1:1 vs. 1:2) also affect reproducibility .

Q. Methodological Recommendations

  • Catalyst Handling : Store Pd complexes under inert gas; pre-dry solvents to <10 ppm H₂O.
  • Reaction Monitoring : Use GC-MS or ¹H NMR to track intermediates and detect deactivation pathways (e.g., Pd black formation).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict steric/electronic effects for new substrate classes .

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